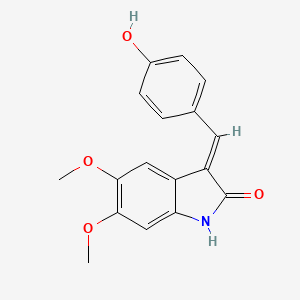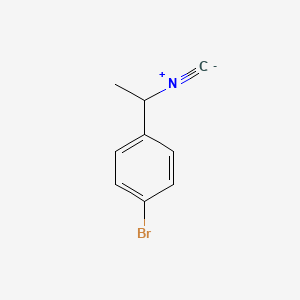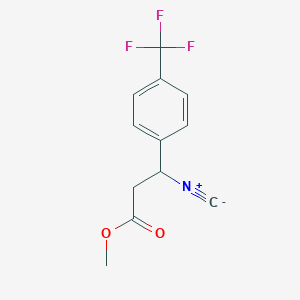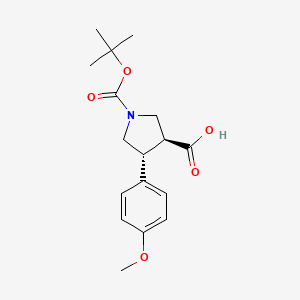![molecular formula C12H10ClNO3S B1635010 2-[(2-クロロ-1,3-チアゾール-5-イル)メトキシ]ベンゼンカルボン酸メチル CAS No. 338393-43-4](/img/structure/B1635010.png)
2-[(2-クロロ-1,3-チアゾール-5-イル)メトキシ]ベンゼンカルボン酸メチル
概要
説明
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is an organic compound with the molecular formula C12H10ClNO3S. It is a derivative of benzenecarboxylate, featuring a thiazole ring substituted with a chlorine atom. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
科学的研究の応用
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
Target of Action
The primary targets of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is hypothesized that the compound may interact with its targets through a mechanism involving the thiazole ring and the methoxy group .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate are yet to be determined. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . It is possible that Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate may affect similar pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
生化学分析
Biochemical Properties
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in reducing oxidative damage in cells. Additionally, it has been observed to bind with certain proteins that regulate inflammatory responses, thereby exhibiting anti-inflammatory effects .
Cellular Effects
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses . This compound can modulate the expression of genes related to inflammation, leading to a reduction in pro-inflammatory cytokines. Furthermore, it impacts cellular metabolism by enhancing the activity of enzymes involved in detoxification processes .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate involves its binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This compound also influences gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that it can have sustained anti-inflammatory and antioxidant effects in vitro .
Dosage Effects in Animal Models
The effects of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .
Metabolic Pathways
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is involved in metabolic pathways related to detoxification and oxidative stress . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . This compound can also affect metabolic flux by modulating the levels of metabolites involved in antioxidant defense .
Transport and Distribution
Within cells and tissues, Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is transported and distributed through interactions with specific transporters and binding proteins . It has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This localization is crucial for its detoxification and antioxidant functions .
Subcellular Localization
The subcellular localization of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is primarily in the cytoplasm and mitochondria . It is directed to these compartments by specific targeting signals and post-translational modifications . In the mitochondria, it exerts its antioxidant effects by interacting with mitochondrial enzymes involved in oxidative phosphorylation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with methyl 2-hydroxybenzoate. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiazole derivatives.
類似化合物との比較
Similar Compounds
- Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate
- 2-Chloro-1,3-thiazole-5-methanol
- Methyl 2-hydroxybenzoate
Uniqueness
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate stands out due to its unique combination of a thiazole ring and a benzenecarboxylate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
特性
IUPAC Name |
methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11(15)9-4-2-3-5-10(9)17-7-8-6-14-12(13)18-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPMTXOMEHHFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240140 | |
| Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338393-43-4 | |
| Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1634965.png)








![4-[(Morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1634994.png)

![Tert-butyl N-[2-[[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]amino]ethyl]carbamate](/img/structure/B1635028.png)

